6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in fields such as drug discovery, material science, and organic synthesis.
Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which include this compound, have a wide range of therapeutic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological and physiological functions .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide are not fully understood due to the limited information available. Thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that thiophene derivatives have a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting that they may interact with a variety of biomolecules .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting that they may interact with a variety of enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of coupling reagents or catalysts to activate the carboxylic acid and facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its pharmacological effects.
Industry: Utilized in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide include other pyrimidine derivatives and thiophene-based compounds. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
What sets this compound apart is its unique combination of a pyrimidine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10-5-9(13-7-14-10)11(15)12-6-8-3-2-4-17-8/h2-5,7H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERPMZVCUMCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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